4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid
Description
Historical Context and Discovery
4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid emerged as a subject of interest in late 20th-century organic chemistry research, particularly within studies focused on modifying phenylbutanoic acid derivatives for pharmacological applications. While its exact discovery timeline remains undocumented in public literature, its structural analogs gained prominence during investigations into enzyme inhibitors targeting metabolic pathways. For instance, derivatives of 4-oxobutanoic acid were explored in the 1990s for their ability to inhibit kynurenine 3-hydroxylase (KYN3H), an enzyme linked to neurodegenerative disorders. The compound’s design aligns with medicinal chemistry strategies to optimize aromatic ketone-containing molecules for enhanced bioactivity and selectivity.
Nomenclature and Classification Systems
The compound is systematically named under IUPAC guidelines as This compound , reflecting its:
- Phenyl backbone with a chlorine substituent at the para position
- Methyl group at the second carbon of the butanoic acid chain
- Ketone functional group at the fourth carbon
Alternative designations include:
It is classified under:
- Organic carboxylic acids (EC 3.2.1.1)
- Aromatic ketones (due to the 4-oxobutanoic moiety)
- Chlorinated phenyl derivatives (subcategory of haloarenes)
Significance in Organic Chemistry Research
This compound serves as:
- A model substrate for studying Friedel-Crafts acylation reactions, where toluene derivatives react with succinic anhydride analogs to form ketone-bearing aromatic systems.
- A precursor in synthesizing biologically active molecules, including potential enzyme inhibitors and anti-inflammatory agents.
- A structural template for probing steric and electronic effects in aryl ketone derivatives, particularly how methyl and chlorine substituents influence reactivity.
Registration and Identification Parameters
Table 1: Key Identification Data
Structural Position within Phenylbutanoic Acid Derivatives
The compound occupies a unique niche among phenylbutanoic acid derivatives due to its dual functionalization :
- Chlorophenyl group : Enhances lipophilicity and electronic stabilization via resonance effects.
- Methyl branch : Introduces steric hindrance, affecting conformational flexibility and intermolecular interactions.
Comparative Analysis with Analogues
This structural configuration enables distinct reactivity in nucleophilic acyl substitutions and redox reactions, making it a versatile intermediate in synthetic organic workflows.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7(11(14)15)6-10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFUBCGLEXRAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and General Procedure
The Friedel-Crafts acylation is a cornerstone method for synthesizing aromatic ketones. For 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid, this involves reacting chlorobenzene with 2-methylsuccinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The reaction proceeds as follows:
- Activation : The Lewis acid coordinates to the anhydride, generating an acylium ion.
- Electrophilic Substitution : The acylium ion attacks the aromatic ring of chlorobenzene, forming a σ-complex.
- Deprotonation : The intermediate loses a proton, yielding the ketone product.
- Hydrolysis : The acylated product is hydrolyzed to the carboxylic acid.
Reaction Conditions :
Optimization and Challenges
- Regioselectivity : Chlorobenzene’s deactivating effect necessitates vigorous conditions. Alternative catalysts like triflic acid (TfOH) improve reactivity.
- By-products : Over-acylation or ring chlorination may occur; controlled stoichiometry minimizes these.
Claisen Condensation
Reaction Design
This method employs 4-chlorobenzaldehyde and ethyl acetoacetate under basic conditions to form a β-keto ester intermediate, which is subsequently decarboxylated and oxidized.
Steps :
- Condensation : Base-mediated aldol addition between aldehyde and acetoacetate.
- Decarboxylation : Heating in acidic conditions removes CO₂.
- Oxidation : The α,β-unsaturated ketone is oxidized to the γ-keto acid.
Reaction Conditions :
- Base : Sodium ethoxide (NaOEt)
- Solvent : Ethanol
- Yield : 50–65%
Limitations
- Side Reactions : Competitive Cannizzaro reaction (in strong base) reduces yield.
- Functional Group Tolerance : Sensitive to electron-withdrawing substituents.
Stobbe Condensation
Methodology
The Stobbe condensation between 4-chloroacetophenone and diethyl succinate forms a γ-keto ester, which is hydrolyzed to the target acid.
Mechanism :
- Base-Induced Elimination : Formation of a conjugated enolate.
- Nucleophilic Attack : Enolate reacts with ketone.
- Lactonization and Hydrolysis : Sequential steps yield the γ-keto acid.
Reaction Conditions :
Advantages Over Claisen
- Higher Yields : Reduced decarboxylation side reactions.
- Versatility : Compatible with sterically hindered ketones.
Comparative Analysis of Methods
| Method | Starting Materials | Catalyst/Conditions | Yield | Key Advantages | Drawbacks |
|---|---|---|---|---|---|
| Friedel-Crafts | Chlorobenzene, 2-methylsuccinic anhydride | AlCl₃, DCM | 70–85% | High regioselectivity, scalable | Harsh conditions, by-product formation |
| Claisen Condensation | 4-Chlorobenzaldehyde, ethyl acetoacetate | NaOEt, ethanol | 50–65% | Mild conditions, low cost | Low yield, side reactions |
| Stobbe Condensation | 4-Chloroacetophenone, diethyl succinate | KOtBu, THF | 60–75% | High functional group tolerance, fewer by-products | Requires anhydrous conditions |
Emerging Techniques
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times (e.g., from 6 hours to 30 minutes) and improves yields (up to 90%) by enhancing molecular collisions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Conversion to 4-(4-Chlorophenyl)-2-methyl-4-hydroxybutanoic acid.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing inflammation.
Comparison with Similar Compounds
4-(4-Methylphenyl)-4-oxobutanoic Acid ()
- Properties: Melting Point: 104–105°C (vs. IR Data: C=O stretch at 1682 cm⁻¹ (similar to the target compound’s ketone group). Electronic Effects: The electron-donating methyl group reduces acidity compared to the electron-withdrawing Cl in the target compound.
- Applications : Used as an intermediate in heterocyclic synthesis ().
4-(3,4-Difluorophenyl)-2-Methyl-4-oxobutanoic Acid ()
- Structure : 3,4-Difluorophenyl group at C4; methyl at C2.
- Properties :
- Lipophilicity : Increased due to dual fluorine atoms.
- Reactivity : Fluorine’s electronegativity may enhance stability against nucleophilic attacks.
- Applications: Potential use in fine chemical synthesis.
Substituent Variations on the Butanoic Acid Chain
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic Acid ()
- Structure: Amino group with 4-fluorophenyl at C2 instead of methyl.
- Properties: Hydrogen Bonding: The amino group enables H-bonding, increasing solubility in polar solvents. Pharmacological Potential: Amino substitutions are common in bioactive molecules (e.g., protease inhibitors).
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic Acid ()
- Structure : Piperazinyl group at C2.
- Properties: Molecular Weight: 310.78 g/mol (vs. 226.66 g/mol for the target compound).
Functional Group Modifications
4-Amino-3-(4-Chlorophenyl)Butanoic Acid ()
- Structure: Amino group replaces the keto group at C4.
- Properties: Acidity: The carboxylic acid group remains, but the amino group introduces zwitterionic character. Applications: Intermediate in synthesizing chiral pharmaceuticals (e.g., levocetirizine precursors in ).
4-(4-Chlorophenyl)-2-(methoxycarbonylamino)butanoic Acid ()
- Structure: Methoxycarbonylamino group at C2.
- Properties: Synthesis: Produced via Et₃SiH-TiCl₄ reduction without racemization. Bioactivity: Protected amino groups are common in prodrug designs.
Data Tables
Table 1. Structural and Physical Comparison
Table 2. Spectroscopic Data Comparison
Biological Activity
4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid, also known as a derivative of 4-oxobutanoic acid, has garnered attention in scientific research for its potential biological activities. This compound is being studied for its implications in various therapeutic areas, including neurodegenerative diseases, cancer treatment, and metabolic disorders.
This compound features a chlorophenyl group and a ketone functional group, which contribute to its reactivity and biological activity. The presence of the chlorophenyl moiety enhances its lipophilicity, potentially improving its ability to cross biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to act as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the metabolism of tryptophan and associated with neurodegenerative diseases like Alzheimer's and Huntington's disease . By inhibiting this enzyme, the compound may reduce neuroinflammation and neuronal damage.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies have demonstrated that derivatives of this compound can significantly reduce the viability of cancer cells by interfering with cell cycle progression and promoting apoptotic pathways .
Neuroprotective Effects
The compound's role as a KYN-3-OHase inhibitor suggests potential neuroprotective effects. In preclinical models, it has been associated with reduced oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative diseases .
Case Studies
- Neurodegenerative Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in decreased levels of neurotoxic metabolites associated with tryptophan metabolism. Behavioral tests showed improved cognitive function compared to untreated controls .
- Cancer Cell Line Studies : A series of assays conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, highlighting its potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Chlorophenylacetic Acid | Chlorophenyl group | Mild anti-inflammatory effects |
| 4-(3,4-Dichlorophenyl)-4-Oxo Butanoic Acid | Additional chlorine substitution | Enhanced anticancer properties |
| This compound | Unique ketone and methyl groups | Stronger inhibition of KYN-3-OHase |
Q & A
Q. What are the recommended synthetic routes for 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid under laboratory conditions?
Methodological Answer: The compound can be synthesized via a Knoevenagel condensation between 4-chlorobenzaldehyde and a β-ketoester (e.g., methyl acetoacetate), followed by hydrolysis and decarboxylation. Key steps include:
- Condensation : Alkaline conditions (e.g., piperidine catalyst) promote enolate formation and subsequent β-ketoester coupling.
- Hydrolysis : Acidic or basic hydrolysis of the ester group to yield the carboxylic acid intermediate.
- Decarboxylation : Thermal or catalytic removal of the carboxyl group to form the 4-oxobutanoic acid backbone.
Purification typically involves recrystallization from ethanol or acetone. This method is adapted from analogous syntheses of fluorophenyl derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (4-chlorophenyl) appear as a doublet (δ 7.4–7.6 ppm). The methyl group at C2 resonates as a singlet (δ 1.3–1.5 ppm), and the ketone proton (C4) is absent due to tautomerization.
- ¹³C NMR : The ketone carbonyl (C4) appears at δ 200–210 ppm, while the carboxylic acid carbonyl (C1) is at δ 170–175 ppm.
- IR Spectroscopy : Strong absorption bands for the ketone (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H stretch, ~2500–3000 cm⁻¹; C=O, ~1680 cm⁻¹).
Comparative data from fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) validate these assignments .
Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity compared to fluorophenyl analogs?
Methodological Answer: The electron-withdrawing chlorine enhances electrophilic aromatic substitution (EAS) reactivity at the para position and stabilizes intermediates in nucleophilic aromatic substitution (SNAr). Compared to fluorine:
- Leaving Group Ability : Chlorine is a better leaving group, enabling easier substitution in SNAr reactions (e.g., replacing Cl with OH or NH₂ under basic conditions).
- Steric Effects : The larger van der Waals radius of Cl vs. F may slightly hinder sterically demanding reactions.
Experimental studies on fluorophenyl derivatives highlight these electronic and steric contrasts .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?
Methodological Answer: Key challenges include:
- Crystal Quality : Poor crystal growth due to flexible C2-methyl and carboxylic acid groups, requiring slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures).
- Hydrogen Bonding : Complex intermolecular interactions (e.g., carboxylic acid dimers) complicate refinement. SHELXL (via SHELX suite) is recommended for modeling hydrogen bonds and addressing disorder in the methyl group .
- Data-to-Parameter Ratio : High-resolution data (≤ 0.8 Å) and a ratio > 10:1 ensure reliable refinement. For example, a recent study achieved an R-factor of 0.048 using SHELXL with twinned data .
Q. How can researchers design experiments to correlate structural modifications with biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) Strategies :
- Core Modifications : Replace the methyl group at C2 with bulkier substituents (e.g., ethyl, isopropyl) to study steric effects on enzyme binding.
- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) to the phenyl ring to modulate electron density and interaction with targets like cyclooxygenase (COX).
- Biological Assays : Test derivatives against in vitro models (e.g., COX inhibition assays) and compare IC₅₀ values. Fluorophenyl analogs have shown COX-2 selectivity, suggesting chlorine’s potential for enhanced binding .
Q. What methodological approaches resolve contradictions in synthetic yield data under varying reaction conditions?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can optimize Knoevenagel condensation yields by testing 60–80°C, 5–10 mol% catalyst, and 12–24 hr reaction times.
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify rate-limiting steps (e.g., decarboxylation).
- Comparative Analysis : Contrast results with fluorophenyl analogs to disentangle electronic vs. steric effects. Evidence from fluorophenyl systems shows yields drop above 70°C due to side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
